molecular formula C10H9Br2NO B1393486 5,7-Dibromo-3,3-dimethylindolin-2-one CAS No. 872271-71-1

5,7-Dibromo-3,3-dimethylindolin-2-one

Cat. No. B1393486
M. Wt: 318.99 g/mol
InChI Key: MJVOOYJHLGGINK-UHFFFAOYSA-N
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Description

5,7-Dibromo-3,3-dimethylindolin-2-one is a chemical compound with the molecular formula C10H9Br2NO and a molecular weight of 318.99 . It is known for its potential as a scaffold for designing new drugs due to the presence of the indolin-2-one core structure. Indolin-2-ones are known to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.


Molecular Structure Analysis

The molecular structure of 5,7-Dibromo-3,3-dimethylindolin-2-one consists of a core indolin-2-one structure with two bromine atoms attached at the 5 and 7 positions and two methyl groups attached at the 3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,7-Dibromo-3,3-dimethylindolin-2-one are as follows :

Scientific Research Applications

Comprehensive Analysis of 5,7-Dibromo-3,3-dimethylindolin-2-one Applications

Drug Design Scaffold: Due to the indolin-2-one core structure, 5,7-Dibromo-3,3-dimethylindolin-2-one may serve as a scaffold for designing new drugs. Indolin-2-ones exhibit various biological activities such as anticonvulsant, analgesic, and anti-inflammatory properties.

Antiviral Activity: Indole derivatives, including indolin-2-one variants, have shown potential in antiviral applications. They could be used in the synthesis of compounds targeting various viral infections .

Anticancer Agents: The indolin-2-one core is significant in the development of kinase inhibitors which are crucial in cancer treatment due to their role in tumorigenesis and metastasis regulation .

Anti-inflammatory Agents: Indolin-2-one derivatives have been evaluated for their anti-inflammatory activity, including the inhibition of nitric oxide and cytokine production using murine macrophages .

Antimicrobial Agents: Novel indolin-2-ones with an arylidene motif have been synthesized and tested for different biological activities, including antimicrobial properties .

Neuroprotective Agents: Indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, which are used clinically for neuroprotective effects in conditions like Alzheimer’s disease .

Safety And Hazards

5,7-Dibromo-3,3-dimethylindolin-2-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

5,7-dibromo-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(10)14/h3-4H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVOOYJHLGGINK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC(=C2)Br)Br)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675144
Record name 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dibromo-3,3-dimethylindolin-2-one

CAS RN

872271-71-1
Record name 5,7-Dibromo-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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